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Compound of Interest

Compound Name: BAY-474

Cat. No.: B3181674

An independent validation of the anti-tumor activity of BAY-474, a tyrosine-protein kinase c-Met
inhibitor, is challenging due to the limited availability of public data. While the compound is
listed by several chemical suppliers, comprehensive preclinical and clinical data demonstrating
its efficacy and mechanism of action in oncology are not readily found in scientific literature or
corporate disclosures from Bayer. This guide aims to clarify the identity of BAY-474, address
the potential for confusion with the similarly named BT-474 cell line, and provide context by
presenting available information on a different c-Met inhibitor from Bayer.

BAY-474: A c-Met Inhibitor with a Limited Public
Profile

BAY-474 is identified as an inhibitor of the c-Met (mesenchymal-epithelial transition factor)
receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell
proliferation, survival, and motility, and its dysregulation is implicated in the development and
progression of various cancers. As such, c-Met is a recognized target for cancer therapy.

Despite its availability from commercial suppliers for research purposes, detailed studies on the
anti-tumor activity of BAY-474, including in vitro and in vivo experimental data, are not present
in the public domain. This lack of information prevents a direct comparison with other c-Met
inhibitors or standard-of-care treatments. It is possible that BAY-474 is an early-stage
compound, an internal research tool, or a program that was not advanced into later stages of
development for which data has been publicly released.
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Distinguishing BAY-474 from the BT-474 Cell Line

It is crucial to differentiate the chemical compound BAY-474 from the BT-474 cell line, a widely
used model in cancer research. The BT-474 cell line is derived from a human invasive ductal
breast carcinoma and is characterized by the overexpression of the HER2 receptor.[3][4][5]
This cell line is frequently used in preclinical studies, including xenograft models in
immunocompromised mice, to evaluate the efficacy of various anti-cancer therapies,
particularly those targeting the HER2 pathway. The similar nomenclature highlights the
potential for confusion, but it is important to recognize that one is a therapeutic compound and
the other is a research model.

Insights from a Related Bayer c-Met Inhibitor: BAY-
853474

While specific data on BAY-474 is scarce, information on another c-Met inhibitor from Bayer,
BAY-853474, offers a glimpse into the company's research in this area. Preclinical studies have
shown that BAY-853474 effectively reduces tumor burden in various xenograft models,
including glioblastoma (U87MG), non-small cell lung cancer (NCI-H1993), and gastric cancer
(HS746T). The anti-tumor activity of BAY-853474 was shown to be dose-dependent and
correlated with the inhibition of c-Met phosphorylation.

A general protocol for evaluating the in vivo anti-tumor activity of a c-Met inhibitor like BAY-
853474 in a xenograft model would typically involve the following steps:
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The mechanism of action of a c-Met inhibitor like BAY-474 would involve the blockade of the
HGF/c-Met signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the
c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream
signaling pathways such as RAS/MAPK and PI3K/AKT, which promote tumor growth and
survival.
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In conclusion, while BAY-474 is identified as a c-Met inhibitor, the absence of publicly available
data on its anti-tumor activity makes an independent validation and comparison impossible at
this time. The information available for the related compound BAY-853474 provides a
framework for understanding how Bayer has approached the preclinical evaluation of c-Met
inhibitors. Further disclosure of data from Bayer or independent researchers would be
necessary to fully assess the therapeutic potential of BAY-474.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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